molecular formula C18H18F2N2O2S B4037383 N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B4037383
M. Wt: 364.4 g/mol
InChI Key: AQBSWEQCLNGOTI-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by the presence of fluorophenyl groups and a propanamide backbone

Scientific Research Applications

N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl intermediates, followed by the introduction of the carbamoyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylurea
  • 2-Fluorobenzoic acid
  • 2-Fluorodeschloroketamine

Uniqueness

N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its specific combination of fluorophenyl, carbamoyl, and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-[3-(2-fluoroanilino)-3-oxopropyl]sulfanyl-N-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2S/c19-13-5-1-3-7-15(13)21-17(23)9-11-25-12-10-18(24)22-16-8-4-2-6-14(16)20/h1-8H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBSWEQCLNGOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCSCCC(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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